molecular formula C23H29ClN2O4S B4171215 4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-propan-2-ylbenzenesulfonamide

4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-propan-2-ylbenzenesulfonamide

Cat. No.: B4171215
M. Wt: 465.0 g/mol
InChI Key: NRVQNBJBYJLWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Benzyl-1-piperidinyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide is a complex organic compound that features a piperidine ring, a benzyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-propan-2-ylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the catalytic hydrogenation of 4-cyanopyridine with toluene to yield 4-benzylpyridine, followed by further reactions to introduce the sulfonamide and other functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes and the use of specialized reagents to ensure high yield and purity. The exact conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Benzyl-1-piperidinyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[2-(4-Benzyl-1-piperidinyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonamides, such as 2-benzyl benzimidazole and piperidine benzimidazolone opioids .

Uniqueness

What sets 4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-propan-2-ylbenzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O4S/c1-17(2)25-31(28,29)20-8-9-22(21(24)15-20)30-16-23(27)26-12-10-19(11-13-26)14-18-6-4-3-5-7-18/h3-9,15,17,19,25H,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVQNBJBYJLWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-propan-2-ylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-propan-2-ylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-propan-2-ylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-propan-2-ylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-propan-2-ylbenzenesulfonamide
Reactant of Route 6
4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-chloro-N-propan-2-ylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.